2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide

Description

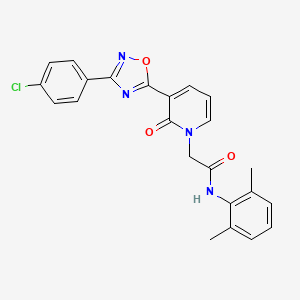

This compound features a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group, a pyridin-2-one ring, and an acetamide moiety linked to a 2,6-dimethylphenyl group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold renowned for metabolic stability and bioisosteric utility, often replacing ester or amide functionalities in drug design . The 2,6-dimethylphenyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and protein-binding affinity.

Properties

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O3/c1-14-5-3-6-15(2)20(14)25-19(29)13-28-12-4-7-18(23(28)30)22-26-21(27-31-22)16-8-10-17(24)11-9-16/h3-12H,13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJKBYLXCPSXOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, enzyme inhibition, and interaction with various cellular targets.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an oxadiazole ring and a pyridine moiety. Its molecular formula is with a molecular weight of approximately 396.85 g/mol. The compound's structure allows for various interactions at the molecular level, which are crucial for its biological activity.

Cytotoxicity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, similar oxadiazole-containing compounds have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A-431 cell lines, suggesting that the presence of the oxadiazole moiety enhances cytotoxic effects .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activities against AChE are particularly noteworthy as they suggest potential applications in treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to the target compound have demonstrated strong AChE inhibition, indicating a promising avenue for further exploration .

The biological activity of the compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The oxadiazole ring is known to interact with various proteins through hydrophobic and hydrogen bonding interactions. This property may facilitate binding to targets involved in cancer cell proliferation.

- Enzyme Inhibition : The presence of specific functional groups enhances binding affinity to enzymes such as AChE and urease, leading to effective inhibition.

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study conducted on related oxadiazole derivatives revealed that compounds with similar structural features exhibited potent cytotoxicity against MCF-7 breast cancer cells. The most active compound in this study had an IC50 value comparable to doxorubicin, a standard chemotherapeutic agent .

Study 2: Enzyme Inhibition Profile

In a comparative analysis of enzyme inhibitors, derivatives of oxadiazole were found to possess strong inhibitory effects against urease and moderate activity against bacterial strains such as Salmonella typhi. This suggests that the compound could be developed as an antibacterial agent alongside its anticancer properties .

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to derivatives bearing variations in the acetamide-linked aryl group or pyridinone substituents. Below is a comparative analysis based on molecular features and inferred properties:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 2,6-dimethylphenyl group balances moderate lipophilicity with steric bulk, likely optimizing tissue penetration without excessive hydrophobicity. The isopropylphenyl analog exhibits higher lipophilicity, favoring passive diffusion but risking solubility limitations.

Electronic and Steric Influences :

- The 4-chlorophenyl group on the oxadiazole ring (common across all analogs) may engage in halogen bonding with target proteins.

- Methoxy and chloro substituents could participate in hydrogen or halogen bonds, respectively, improving target affinity but introducing metabolic vulnerability (e.g., demethylation).

Molecular Weight and Drug-Likeness: The target compound’s estimated molecular weight (~477.9) and the isopropylphenyl analog (477.0) fall within Lipinski’s rule of five thresholds (ideal for oral bioavailability).

Synthetic and Analytical Considerations: Crystallographic refinement (e.g., SHELX ) and docking studies (e.g., AutoDock ) are critical for elucidating structure-activity relationships (SAR) in analogs. The pyridinone and oxadiazole moieties likely adopt planar conformations, facilitating π-π stacking in binding pockets.

Q & A

Q. What are the key steps and reaction conditions for synthesizing 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide?

The synthesis involves multi-step organic reactions, including cyclization and coupling steps. Critical parameters include:

- Temperature control : Reactions often proceed at room temperature or under moderate heating (40–80°C) to avoid decomposition.

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to stabilize intermediates .

- Catalysts : Palladium-based catalysts or acid/base conditions may facilitate coupling or cyclization reactions .

- Purification : Column chromatography or recrystallization from ethanol/dioxane mixtures ensures high purity (>85% yield) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

- NMR spectroscopy : H and C NMR confirm proton environments and carbon frameworks, particularly for the oxadiazole and pyridinone moieties .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates the molecular ion peak and fragmentation patterns .

- FTIR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H in acetamide) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- pH stability : Perform stress testing in buffered solutions (pH 2–12) and monitor degradation via HPLC or TLC .

- Light sensitivity : Expose the compound to UV/visible light and analyze photodegradation products using LC-MS .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

- Reproducibility checks : Replicate procedures with controlled variables (e.g., solvent purity, inert atmosphere).

- Analytical cross-validation : Compare NMR/MS data with published spectra to identify impurities or isomerization .

- Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., temperature, stoichiometry) to optimize yield and purity .

Q. How can the compound’s reactivity be leveraged for derivatization in drug discovery?

- Functional group modifications :

- Oxidation : Convert pyridinone or acetamide groups to carboxylic acids or ketones using KMnO₄ or CrO₃ .

- Nucleophilic substitution : Replace chloro or methyl groups with amines or thiols under basic conditions .

- Click chemistry : Utilize the oxadiazole ring for Cu-catalyzed azide-alkyne cycloaddition to append bioactive moieties .

Q. What computational methods predict the compound’s electronic properties and biological interactions?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, molecular electrostatic potentials (MESP), and Fukui indices to predict reactivity .

- Molecular docking : Simulate binding affinities with target proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .

- QSAR modeling : Corrogate structural features (e.g., substituent electronegativity) with experimental bioactivity data .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

- In vitro assays : Screen against enzyme panels (e.g., proteases, phosphatases) to identify inhibition/activation profiles .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target biomolecules .

- Metabolic profiling : Use radiolabeled analogs (C or H) to track metabolic pathways in cell cultures .

Methodological Notes for Data Interpretation

- Contradictory bioactivity results : Cross-validate assays (e.g., cell-based vs. enzymatic) and account for off-target effects via CRISPR knockouts .

- Stereochemical uncertainties : Employ chiral HPLC or X-ray crystallography to resolve racemic mixtures or confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.